3H-Indole, 3-methoxy-2,3-dimethyl- 3H-Indole, 3-methoxy-2,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 37914-61-7
VCID: VC8377283
InChI: InChI=1S/C11H13NO/c1-8-11(2,13-3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
SMILES: CC1=NC2=CC=CC=C2C1(C)OC
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

3H-Indole, 3-methoxy-2,3-dimethyl-

CAS No.: 37914-61-7

Cat. No.: VC8377283

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

3H-Indole, 3-methoxy-2,3-dimethyl- - 37914-61-7

Specification

CAS No. 37914-61-7
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 3-methoxy-2,3-dimethylindole
Standard InChI InChI=1S/C11H13NO/c1-8-11(2,13-3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
Standard InChI Key DBEBJDSFBBEKLW-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C1(C)OC
Canonical SMILES CC1=NC2=CC=CC=C2C1(C)OC

Introduction

Chemical Identity and Physical Properties

3-Methoxy-2,3-dimethyl-3H-indole belongs to the indolenine class, featuring a non-aromatic, partially saturated indole backbone. Its molecular formula is C11H13NO\text{C}_{11}\text{H}_{13}\text{NO}, with a molecular weight of 175.23 g/mol . Key physicochemical properties include:

PropertyValue
CAS Number37914-61-7
Molecular FormulaC11H13NO\text{C}_{11}\text{H}_{13}\text{NO}
Exact Mass175.100 g/mol
PSA (Polar Surface Area)21.59 Ų
LogP (Partition Coefficient)2.09
HS Code2933990090

While melting and boiling points remain unreported, the compound’s stability under basic conditions and reactivity in acidic environments are well-documented . Its infrared (IR) spectrum shows a characteristic C=N stretch at 1601 cm1^{-1}, confirming the indolenine structure .

Synthesis and Reaction Pathways

Bromination-Methanolysis of 2,3-Dimethylindole

The most robust synthesis route involves bromination of 2,3-dimethylindole (11) in methanol. At room temperature, this reaction yields a mixture of cis- and trans- N-acetyl-2,3-dimethoxy-2,3-dimethylindoline (17, 18), 3-methoxy-2,3-dimethylindoline (19), and N-acetyl-3-methoxymethyl-2-methylindole (21) . Lowering the temperature to -40°C shifts selectivity toward N-acetyl-2-methoxy-2-methyl-3-methyleneindoline (22), which is isolable in quantitative yield when using 1.5 equivalents of methanol followed by triethylamine . Acidic methanol treatment of 22 efficiently converts it to 21, demonstrating the compound’s role as a reactive intermediate .

Chlorination and Methanolysis

Analogous chlorination using tert-butyl hypochlorite in the presence of triethylamine produces 3-chloro-2,3-dimethylindolenine (2), which undergoes rapid methanolysis to form 3-methoxy-2,3-dimethylindolenine (3) . This method avoids oligomerization by stabilizing the intermediate with base, achieving yields exceeding 80% .

Structural and Mechanistic Analysis

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of 3-methoxy-2,3-dimethylindolenine reveal distinct signals for the methoxy (δ\delta 3.25 ppm) and methyl groups (δ\delta 1.45 ppm for C2-methyl, δ\delta 1.60 ppm for C3-methyl) . The 13C^{13}\text{C} NMR spectrum confirms quaternary carbon resonances at δ\delta 85.2 ppm (C3) and δ\delta 58.9 ppm (methoxy carbon) .

Reaction Mechanisms

The acid-catalyzed methanolysis of 3-haloindolenines (e.g., 17 or 2) proceeds via a two-step mechanism:

  • Protonation of the indolenine nitrogen, enhancing electrophilicity at C3.

  • Nucleophilic attack by methanol, followed by deprotonation to yield the methoxy product .

Base-induced alkylation of 3-methoxyindolenines at the C2 methyl group enables side-chain functionalization, a strategy exploited in the synthesis of complex indole derivatives .

Applications in Organic Synthesis

Alkylation and Condensation Reactions

3-Methoxy-2,3-dimethylindolenine serves as a precursor for C2-side chain alkylation. Treatment with strong bases (e.g., LDA) generates enolates that undergo aldol condensations with aldehydes, yielding α,β-unsaturated indolenines . These intermediates are pivotal in synthesizing bioactive indole alkaloids.

Comparative Data and Alternative Methods

Iodosobenzene Diacetate-Mediated Methoxylation

An alternative synthesis employs iodosobenzene diacetate in methanol, directly converting 2,3-dialkylindoles to 3-methoxyindolenines without halogen intermediates . This method offers milder conditions but lower yields (60–70%) compared to bromination-methanolysis .

Limitations and Side Reactions

Competing dimerization occurs during bromination-hydrolysis of 2,3-dimethylindole in acetic acid, producing the dimer 16 instead of the desired hydroxymethyl derivative . Base addition suppresses this pathway, favoring monomeric products .

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